(R)-1-(Dimethylamino)-2-propanamine
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Overview
Description
®-1-(Dimethylamino)-2-propanamine is an organic compound with the molecular formula C5H13N. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest in various fields of chemistry and industry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Dimethylamino)-2-propanamine can be achieved through several methods. One common approach involves the reductive amination of acetone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions and yields the desired amine with high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Dimethylamino)-2-propanamine may involve the catalytic hydrogenation of a suitable precursor, such as a nitrile or an imine, in the presence of a chiral catalyst. This method allows for the efficient and scalable production of the compound with high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
®-1-(Dimethylamino)-2-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(Dimethylamino)-2-propanamine is used as a chiral building block for the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in the preparation of chiral catalysts and ligands for asymmetric synthesis.
Biology
In biological research, this compound is used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its chiral nature is particularly important in the development of drugs with specific enantiomeric forms.
Medicine
In medicine, ®-1-(Dimethylamino)-2-propanamine is investigated for its potential therapeutic applications. It serves as a key intermediate in the synthesis of various drugs, including those targeting neurological and cardiovascular conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-1-(Dimethylamino)-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Dimethylamino)-2-propanamine: The enantiomer of the compound, with similar chemical properties but different biological activity.
N,N-Dimethyl-1-propanamine: A structurally similar compound with different reactivity and applications.
1-(Dimethylamino)-2-butanamine: A homologous compound with an additional carbon atom in the chain, leading to different physical and chemical properties.
Uniqueness
®-1-(Dimethylamino)-2-propanamine is unique due to its chiral nature and specific three-dimensional arrangement. This makes it particularly valuable in applications requiring high enantioselectivity, such as asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(2R)-1-N,1-N-dimethylpropane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(6)4-7(2)3/h5H,4,6H2,1-3H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQHLOZQFPWDCA-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346690-99-1 |
Source
|
Record name | [(2R)-2-aminopropyl]dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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